molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B184002
CAS RN: 28668-95-3
M. Wt: 202.24 g/mol
InChI Key: ZALSCYONNRBWQT-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound with the molecular formula C9H6N4S . It is a derivative of the [1,2,4]triazino[5,6-b]indole group .


Synthesis Analysis

The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the condensation reaction with thiosemicarbazide using dioxane as a solvent and potassium carbonate as an alkali .


Molecular Structure Analysis

The molecular structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be found in various databases . The InChI code for this compound is 1S/C9H6N4S/c14-9-11-8-7 (12-13-9)5-3-1-2-4-6 (5)10-8/h1-4H, (H2,10,11,13,14) .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, fusion of 1 with aromatic amines leads to the formation of 3-aryl-5-methyl-5H-1,2,4-triazino indoles . Another study reported the successful synthesis of 24 kinds of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 202.24 .

Scientific Research Applications

Antibacterial Activity

The compound 5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied for its potential in antibacterial applications. The derivatives of this compound have shown promising results in in vitro antibacterial screenings, indicating its usefulness in developing new antibacterial agents .

Cancer Therapy Iron Chelation

This compound has also been explored for its potential use in cancer therapy as an iron chelator. Iron chelators can inhibit the growth of malignant solid cancers by arresting the cell cycle and inducing apoptosis. The structure of 5H-[1,2,4]triazino[5,6-b]indole derivatives has been designed based on known iron chelators like Deferoxamine and Deferasirox, which have shown significant anti-cancer activity .

Synthesis of Novel Derivatives

The introduction of different substituents into the 5H-[1,2,4]triazino[5,6-b]indole system can lead to the synthesis of novel derivatives with potential unique properties and applications. For instance, the first synthesis of tert-butyl-substituted derivatives has been achieved, which could lead to new research avenues in chemical synthesis .

Chemical Collection for Research

Sigma-Aldrich includes this compound in its collection of rare and unique chemicals provided to early discovery researchers. This indicates its importance and potential for various research applications where its unique properties might be leveraged .

Therapeutic Compounds

There is a patent that pertains to certain tricyclic compounds related to 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, indicating its relevance in the development of new therapeutic compounds .

Organic Electronics TADF Emitters

Although not directly related to 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, there is research on similar compounds for applications in organic electronics as thermally activated delayed fluorescence (TADF) emitters. This suggests that modifications of the compound could potentially be used in developing efficient and stable blue TADF emitters .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJKVRRTJDBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951329
Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

28668-95-3
Record name 5H-1,2,4-Triazino(5,6-b)indole-3-thiol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953
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Record name 28668-95-3
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Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antimicrobial activities of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?

A: Research indicates that 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives demonstrate promising antimicrobial activities against a range of pathogens. Notably, certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis [, ]. For example, compounds 3b, 3c, and 3i demonstrated potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 ± 0.00 μg/mL []. Further investigation revealed moderate antifungal activity against Candida albicans for several derivatives, with MIC values ranging from 31.25 to 200 μg/mL [].

Q2: How does the structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol impact its activity?

A: Modifications to the 5H-[1,2,4]triazino[5,6-b]indole-3-thiol scaffold significantly influence its biological activity. Introducing substituents at the 3-position with various alkyl or aryl groups can modulate its interactions with target enzymes or receptors, thereby affecting its potency and selectivity [, ]. For instance, incorporating a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group at the N-5 position yielded derivatives with enhanced antifungal activity against Candida albicans compared to the parent compound [].

Q3: What computational chemistry approaches have been used to study 5H-[1,2,4]triazino[5,6-b]indole-3-thiol?

A: Molecular docking studies have provided insights into the binding interactions of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives with target proteins. This approach was employed to investigate the binding affinities and interactions of these compounds with the Mycobacterium tuberculosis InhA protein, a key enzyme involved in mycolic acid biosynthesis and a validated drug target for tuberculosis treatment []. These simulations help predict the potential efficacy of novel derivatives and guide the design of more potent antitubercular agents.

Q4: Beyond antimicrobial activity, are there other potential applications for 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?

A: Research suggests that 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives possess antioxidant properties []. This discovery opens avenues for exploring their potential in treating conditions associated with oxidative stress. Further investigations are needed to elucidate their mechanisms of action and evaluate their efficacy in relevant biological models.

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